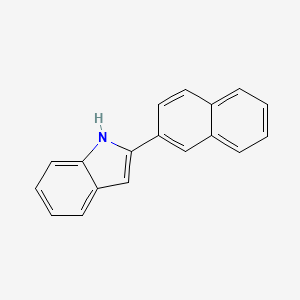

2-(2-Naphthyl)indole

概要

説明

2-(2-Naphthyl)indole is a heterocyclic compound that features an indole ring system fused with a naphthalene moiety. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The indole ring system is a common motif in many biologically active molecules, making this compound a valuable compound for research and development.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Naphthyl)indole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the palladium-catalyzed cascade cyclization, which can be used to access C2 functionalized indoles. For example, (2-propynyl)anilines and (2-aminoaryl)propynols can be applied as suitable substrates in the preparation of 2-arylmethylindoles .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application, but typically involve the use of palladium catalysts and controlled reaction environments to facilitate efficient cyclization.

化学反応の分析

Oxidation Reactions

Chemoselective and Enantioselective Oxidation

2-(2-Naphthyl)indole can undergo chemoselective oxidation reactions, yielding 3-hydroxy-indolenines . A catalytic system can be employed to achieve high chemoselectivity and good chemical yields in these oxidation reactions . For example, the reaction of 2-naphthyl-substituted indole 19 yields hydroxyindolenine 20 . The enantiomeric ratio (er) and yield of this reaction are temperature-dependent. At 25 °C, indole 19 is converted to 20 with a 67:33 er, while at 0 °C, the er improves to 84:16 with a 70% yield . The improved enantioselectivity at lower temperatures is attributed to the suppression of a non-selective oxidation pathway that may occur at higher temperatures .

Table 1 summarizes the results of chemoselective oxidation of indoles, including this compound.

Table 1. Chemoselective Oxidation of Indoles

| Entry | Indole | Hydroxy-indolenine | Ar | Yield (%) | er |

|---|---|---|---|---|---|

| 1 | 19 | 20 | 2-Naphthyl | 57 | 94:6 |

| 2 | 38a | 39a | Aryl | 88 | 95:5 |

| 3 | 38b | 39b | Aryl | 7 | 84:16 |

| 4 | 38c | 39c | Aryl | 74 | 67:33 |

Reaction conditions: indole (1.0 equiv), peptide (10 mol%), and DMAP (5 mol%) in CHCl3 (0.1 M) at 0 °C, then add aq. H2O2 (1.2 equiv), and DIC (1.2 equiv) .

Friedel-Crafts Reactions

Friedel-Crafts Addition to Nitrones

N-alkylindoles, including those with naphthyl substituents, can undergo Friedel-Crafts addition to aryl and secondary alkyl nitrones in the presence of trimethylsilyl trifluoromethanesulfonate (TMSOTf) . The addition of a Brønsted base, such as i-Pr2NEt, is essential to prevent the formation of 2:1 adducts and to buffer the Lewis acidity of the TMSOTf .

Friedel-Crafts Hydroxyalkylation

Indoles can undergo Friedel-Crafts hydroxyalkylation reactions mediated by trimethylsilyl trifluoromethanesulfonate (TMSOTf) . Reaction of N-methylindole with various aldehydes provides the hydroxyalkylation product in good yields .

Enantioselective Cycloaddition Reactions

NHC-Catalyzed [3 + 3] Cycloaddition

Indoles can participate in NHC-catalyzed [3 + 3] cycloaddition reactions with α-bromocinnamaldehydes, resulting in the formation of 6-(indole-2-yl)-3,4-dihydropyran-2-one skeletons with high enantioselectivity . These reactions typically occur under mild conditions, avoiding the use of high molecular weight stoichiometric oxidants . The enantioselectivity of the reaction can be influenced by the substituents on the indole skeleton, with electron-withdrawing groups generally leading to higher enantioselectivities .

Domino Reactions

Synthesis of Indoles through Domino Reactions

Indoles can be synthesized through domino reactions of 2-fluorotoluenes with various nitrile coupling partners . These reactions tolerate a range of substitution patterns and functional groups on the nitrile .

科学的研究の応用

Anticancer Applications

Mechanisms of Action

2-(2-Naphthyl)indole has shown significant potential as an anticancer agent. Research indicates that it can inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division. This mechanism leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells. For instance, molecular docking studies have revealed that this compound interacts with the colchicine-binding site of tubulin, forming stable interactions with critical residues .

Case Studies

- Inhibition of Cancer Cell Lines : In vitro studies demonstrate that this compound exhibits potent cytotoxicity against various cancer cell lines, including gastric cancer (MGC-803) and lung cancer (A549), with IC50 values as low as 0.011 μM .

- Dual-target Inhibition : Further studies have identified its dual inhibitory effects on key proteins involved in cancer progression, such as EGFR and CDK-2. This dual inhibition enhances its pro-apoptotic effects, making it a promising candidate for combination therapies .

Antibacterial Activity

Broad-spectrum Efficacy

Recent investigations into the antibacterial properties of this compound have revealed its effectiveness against a range of Gram-positive and Gram-negative bacteria. The compound has been evaluated for its minimum inhibitory concentration (MIC) against various pathogens, demonstrating significant activity.

Notable Findings

- A study highlighted that certain derivatives of this compound exhibited MIC values as low as 16 μg/mL against clinical isolates of Staphylococcus aureus, indicating strong antibacterial potential .

- The structure-activity relationship (SAR) analyses suggest that modifications to the indole scaffold can enhance antibacterial efficacy, providing a pathway for developing new antimicrobial agents .

Material Science Applications

Photophysical Properties

The unique electronic properties of this compound make it suitable for applications in material science, particularly in organic light-emitting diodes (OLEDs). Its luminescent properties have been studied for potential use in optoelectronic devices.

Research Insights

- Studies have shown that metal complexes containing this compound exhibit luminescence under UV light, which can be harnessed in developing advanced materials for electronic applications .

- The interaction of this compound with various metal ions has been investigated to explore its potential in catalysis and sensor technologies .

作用機序

The mechanism of action of 2-(2-Naphthyl)indole involves its interaction with specific molecular targets and pathways. The indole ring system can engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which can influence its biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Indole: The parent compound with a simpler structure.

2-Phenylindole: Similar structure with a phenyl group instead of a naphthyl group.

3-(2-Naphthyl)indole: Another naphthyl-indole derivative with the naphthyl group at a different position.

Uniqueness: 2-(2-Naphthyl)indole is unique due to the specific positioning of the naphthyl group, which can influence its chemical reactivity and biological activity. This compound’s distinct structural features make it a valuable subject for research and development in various fields.

生物活性

2-(2-Naphthyl)indole is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of an indole core substituted with a naphthyl group at the 2-position. This structural configuration contributes to its unique biological activity, particularly in cancer therapy and as a potential ligand in various biochemical interactions.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The compound's IC50 values indicate its potency against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Huh7 (Hepatocellular Carcinoma) | 5.0 | Induces G2/M-phase arrest and apoptosis |

| HeLa (Cervical Cancer) | 8.7 | Disrupts microtubule network |

| MDA-MB-231 (Breast Cancer) | 0.102 | Induces G2/M phase arrest and inhibits migration |

These findings suggest that this compound could be a promising candidate for developing new anticancer therapies targeting tubulin dynamics .

The mechanisms through which this compound exerts its effects include:

- Tubulin Binding: Molecular docking studies reveal that the compound binds to the colchicine-binding site on tubulin, stabilizing the interaction and inhibiting polymerization .

- Cell Cycle Arrest: It induces G2/M-phase cell cycle arrest in several cancer cell lines, leading to apoptosis .

- Disruption of Microtubule Dynamics: The compound disrupts the microtubule network, which is essential for proper cell division and function .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Hepatocellular Carcinoma: A study highlighted that this compound significantly inhibited the proliferation of Huh7 cells by inducing apoptosis through cell cycle arrest at the G2/M phase .

- HeLa Cell Line Investigation: Another research focused on HeLa cells demonstrated that the compound effectively disrupted microtubule dynamics, confirming its potential as an anticancer agent .

- Breast Cancer Research: The compound was also evaluated in MDA-MB-231 breast cancer cells, showing potent cytotoxicity and ability to inhibit cell migration, further supporting its role as a therapeutic agent in oncology .

特性

IUPAC Name |

2-naphthalen-2-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N/c1-2-6-14-11-16(10-9-13(14)5-1)18-12-15-7-3-4-8-17(15)19-18/h1-12,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACDYUNTCMPDMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70295300 | |

| Record name | 2-(2-Naphthyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23746-81-8 | |

| Record name | 23746-81-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Naphthyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 2-(2-Naphthyl)indole in organic electronics?

A1: this compound demonstrates promise as a blue light emitter in organic light-emitting devices (OLEDs). Studies show that devices utilizing this compound as a light-emitting layer achieve a high current efficiency of 3.80 cd A−1 and a power efficiency of 3.64 lm W−1. Furthermore, when used as a dopant, the efficiencies reach even higher values of 6.68 cd A−1 and 5.58 lm W−1, respectively []. This indicates potential for developing efficient and bright blue OLEDs.

Q2: How does the structure of this compound derivatives influence their photoluminescence properties?

A2: Incorporating a silylene bridge into the this compound structure leads to enhanced blue photoluminescence. For example, 12,12-diisopropyl-7-methyl-12H-indololo[3,2-d]-naphtho[1,2-b][1]silole exhibits intense blue fluorescence both in solution and solid-state, with the powder form showing a fluorescence maximum at 476 nm and a high quantum yield of 0.70 []. This highlights the impact of structural modifications on the compound's luminescent behavior.

Q3: Can this compound be used as a starting material for synthesizing more complex heterocycles?

A3: Yes, this compound serves as a versatile building block for synthesizing various benzo[a]carbazole derivatives. One approach involves reacting this compound with β-nitrostyrenes followed by Mn(OAc)3-mediated cyclization, resulting in the formation of naphtho[a]carbazoles []. This method offers a route to access structurally diverse benzo[a]carbazoles, which hold significance due to their biological activities.

Q4: Are there any transition-metal-free methods for synthesizing 2,3-diarylindoles using this compound?

A4: Yes, an aerobic oxidative nucleophilic substitution of hydrogen (ONSH) pathway provides a transition-metal-free route to 2,3-diarylindoles starting from this compound. Reacting this compound with 1,3-dinitrobenzene in DMSO in the presence of Cs2CO3 under an oxygen atmosphere yields the desired 2,3-diarylindole product []. This approach bypasses the need for expensive transition-metal catalysts.

Q5: Has the synthesis of 3-hydroxy-2-oxindoles from this compound been explored?

A5: Interestingly, this compound can be converted to 3-(2-naphthyl)-3-hydroxyindolin-2-one under aerobic conditions with KOH in DMSO []. This method highlights an unusual transformation of 2-arylindoles into 3-aryl-3-hydroxy-2-oxindoles, offering a potential route to these valuable synthetic intermediates.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。